

# Application Notes and Protocols for the Reduction of Quinoline-6-carbaldehyde

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## Compound of Interest

Compound Name: Quinoline-6-carbaldehyde

Cat. No.: B1297982

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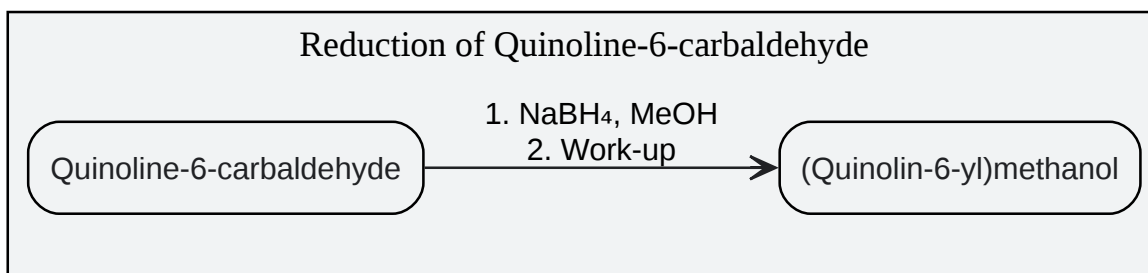
This document provides a detailed experimental procedure for the reduction of **quinoline-6-carbaldehyde** to (quinolin-6-yl)methanol, a valuable intermediate in medicinal chemistry and drug development. The protocol utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the desired alcohol.

## Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Quinoline derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities. The conversion of **quinoline-6-carbaldehyde** to (quinolin-6-yl)methanol provides a key building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol offers a straightforward and efficient method for this reduction using sodium borohydride ( $\text{NaBH}_4$ ) in a methanolic solution.

## Chemical Reaction

The reduction of the aldehyde functional group in **quinoline-6-carbaldehyde** to a primary alcohol is achieved through the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon.



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Caption: Chemical transformation of **Quinoline-6-carbaldehyde** to (Quinolin-6-yl)methanol.

## Experimental Protocol

This section details the materials and step-by-step procedure for the reduction of **quinoline-6-carbaldehyde**.

## Materials and Reagents

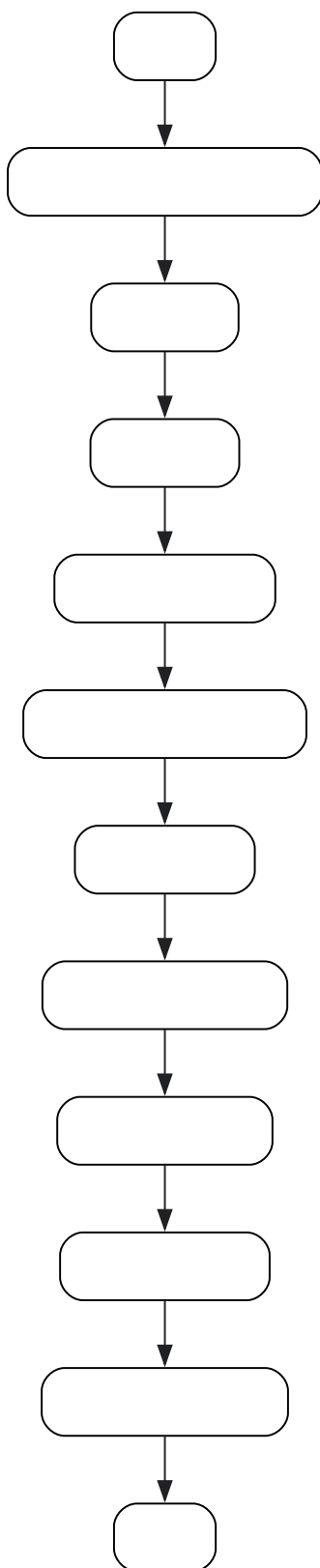
- **Quinoline-6-carbaldehyde**
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (reagent grade)
- Ethyl acetate
- Saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

## Procedure

- **Dissolution of Aldehyde:** Dissolve **quinoline-6-carbaldehyde** (1.0 g, 6.36 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir the mixture at room temperature until all the solid has dissolved.

- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
- **Addition of Reducing Agent:** To the cooled solution, add sodium borohydride (0.36 g, 9.54 mmol, 1.5 equiv) portion-wise over 10-15 minutes. Caution: Addition of sodium borohydride to methanol will generate hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.
- **Reaction Monitoring:** After the complete addition of sodium borohydride, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
- **Quenching the Reaction:** Once the starting material is consumed, slowly add a saturated aqueous solution of ammonium chloride (15 mL) to the reaction mixture to quench the excess sodium borohydride.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Isolation of Product:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure (quinolin-6-yl)methanol as a white solid.

## Experimental Workflow



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Caption: Step-by-step workflow for the reduction of **Quinoline-6-carbaldehyde**.

## Data Presentation

The following tables summarize the key quantitative data for the product, (quinolin-6-yl)methanol.

### Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[1]
Molecular Weight	159.19 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	79-80 °C	[2]
Typical Yield	85-95%	

### Table 2: Spectroscopic Data for (Quinolin-6-yl)methanol

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Multiplicity	Assignment
H-2	~8.85	dd	Quinoline Ring
H-4	~8.10	d	Quinoline Ring
H-8	~8.05	d	Quinoline Ring
H-5	~7.75	d	Quinoline Ring
H-7	~7.60	dd	Quinoline Ring
H-3	~7.40	dd	Quinoline Ring
-CH <sub>2</sub> -	~4.80	s	Methylene
-OH	~2.0 (broad)	s	Hydroxyl

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Assignment
C-8a	~147.5	Quinoline Ring
C-2	~150.0	Quinoline Ring
C-4	~136.0	Quinoline Ring
C-6	~138.0	Quinoline Ring
C-4a	~128.5	Quinoline Ring
C-5	~129.5	Quinoline Ring
C-7	~127.0	Quinoline Ring
C-8	~121.0	Quinoline Ring
C-3	~121.5	Quinoline Ring
-CH <sub>2</sub> -	~65.0	Methylene Carbon

IR Spectroscopy	Wavenumber (cm <sup>-1</sup> )	Functional Group
O-H Stretch	3400-3200 (broad)	Alcohol
C-H Stretch (Aromatic)	~3050	Aromatic C-H
C=N Stretch	~1590	Quinoline Ring
C=C Stretch (Aromatic)	~1500, ~1470	Aromatic Ring
C-O Stretch	~1030	Primary Alcohol

Mass Spectrometry	m/z	Fragment
Molecular Ion [M] <sup>+</sup>	159	C <sub>10</sub> H <sub>9</sub> NO <sup>+</sup>
142	[M - OH] <sup>+</sup>	
130	[M - CH <sub>2</sub> OH] <sup>+</sup>	

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## References

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- 2. spectrabase.com [spectrabase.com]
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